molecular formula C13H14N2OS2 B5780240 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole

2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole

Cat. No. B5780240
M. Wt: 278.4 g/mol
InChI Key: TZSMHMUFVDSYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole binds to the ATP-binding site of EGFR and prevents its activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to have a selective inhibitory effect on EGFR, without affecting other related receptors. It has also been demonstrated to have a low toxicity profile in vitro and in vivo. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment.

Advantages and Limitations for Lab Experiments

2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for EGFR and a selective inhibitory effect, making it a valuable tool for studying EGFR signaling pathways. However, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has some limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the genetic profile of the cancer cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole may not be effective in inhibiting EGFR mutations that occur in some cancer types.

Future Directions

There are several future directions for research on 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the investigation of the combination of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole with other chemotherapeutic agents for cancer treatment. Additionally, the role of EGFR in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the use of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole as a tool for studying EGFR signaling pathways in non-cancer cells is an area of interest.

Synthesis Methods

2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole can be synthesized using a multistep reaction process. The starting material is 2-methyl-1,3-benzothiazole, which is reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form the thiomorpholinylcarbonyl intermediate. Finally, the intermediate is reacted with potassium carbonate and 4-chlorobutyryl chloride to form 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole.

Scientific Research Applications

2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been widely used in scientific research to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has also been used to investigate the downstream signaling pathways of EGFR and its interaction with other signaling pathways.

properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-9-14-11-3-2-10(8-12(11)18-9)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSMHMUFVDSYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone

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